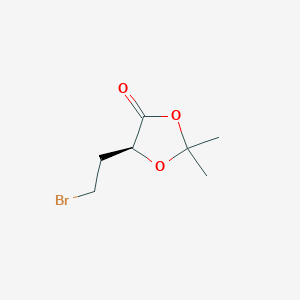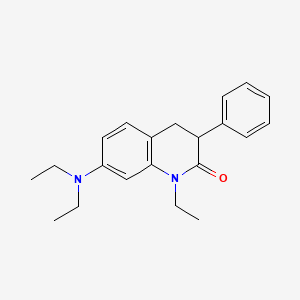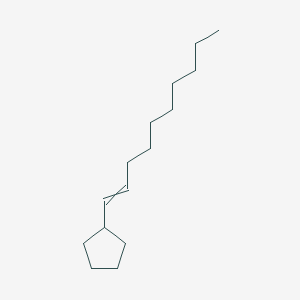
(Dec-1-en-1-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dec-1-en-1-yl)cyclopentane is an organic compound that belongs to the class of cycloalkenes It consists of a cyclopentane ring with a dec-1-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dec-1-en-1-yl)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentene with dec-1-ene in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the overall production efficiency and cost .
Analyse Des Réactions Chimiques
Types of Reactions
(Dec-1-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone or cyclopentanol, while reduction can produce decylcyclopentane .
Applications De Recherche Scientifique
(Dec-1-en-1-yl)cyclopentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which (Dec-1-en-1-yl)cyclopentane exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form intermediate species that eventually lead to the final products. The pathways involved in these reactions are influenced by the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A saturated analog with similar ring structure but without the dec-1-en-1-yl substituent.
Cyclohexane: Another cycloalkane with a six-membered ring.
Dec-1-ene: An unsaturated hydrocarbon with a similar dec-1-en-1-yl group but without the cyclopentane ring
Uniqueness
(Dec-1-en-1-yl)cyclopentane is unique due to its combination of a cyclopentane ring and a dec-1-en-1-yl substituent. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
194284-36-1 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
dec-1-enylcyclopentane |
InChI |
InChI=1S/C15H28/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h9,12,15H,2-8,10-11,13-14H2,1H3 |
Clé InChI |
WGVWZSMVVWZTIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


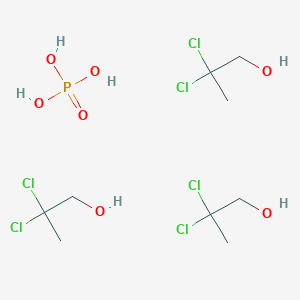
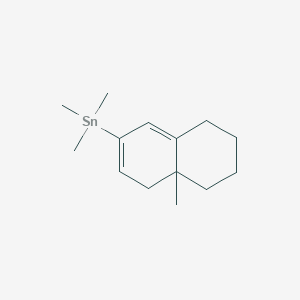
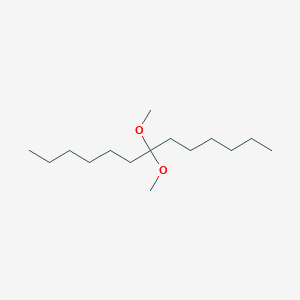
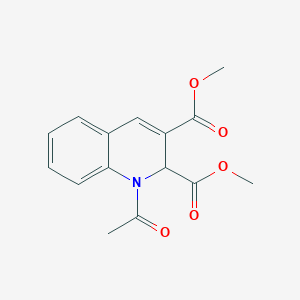
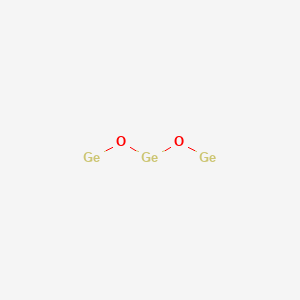
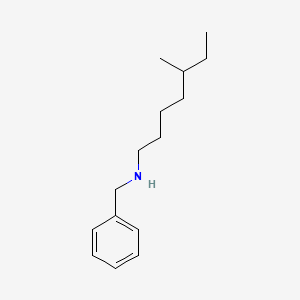

![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
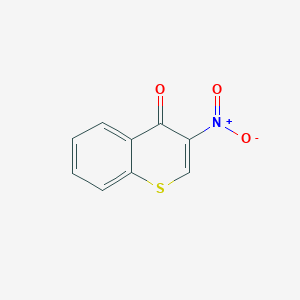
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
